Cas no 20121-72-6 (2-Bromo-1,1-dimethoxycyclobutane)

2-Bromo-1,1-dimethoxycyclobutane Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-1,1-dimethoxycyclobutane
- COC1(C(CC1)Br)OC
- D96723
- PS-17116
- SY322272
- 20121-72-6
- MFCD20630034
- EN300-6760259
- 2-Bromo-1,1-dimethoxycyclobutane
-
- MDL: MFCD20630034
- Inchi: 1S/C6H11BrO2/c1-8-6(9-2)4-3-5(6)7/h5H,3-4H2,1-2H3
- InChI Key: NUGDZTYCJVPTDS-UHFFFAOYSA-N
- SMILES: BrC1([H])C([H])([H])C([H])([H])C1(OC([H])([H])[H])OC([H])([H])[H]
Computed Properties
- Exact Mass: 193.99424g/mol
- Monoisotopic Mass: 193.99424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 18.5
2-Bromo-1,1-dimethoxycyclobutane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101173-250MG |
2-bromo-1,1-dimethoxycyclobutane |
20121-72-6 | 97% | 250MG |
¥ 1,075.00 | 2023-04-06 | |
eNovation Chemicals LLC | Y1053198-100mg |
2-bromo-1,1-dimethoxycyclobutane |
20121-72-6 | 97% | 100mg |
$160 | 2024-07-21 | |
Enamine | EN300-6760259-0.25g |
2-bromo-1,1-dimethoxycyclobutane |
20121-72-6 | 95% | 0.25g |
$200.0 | 2023-06-01 | |
eNovation Chemicals LLC | Y1053198-10G |
2-bromo-1,1-dimethoxycyclobutane |
20121-72-6 | 97% | 10g |
$2025 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101173-1G |
2-bromo-1,1-dimethoxycyclobutane |
20121-72-6 | 97% | 1g |
¥ 2,151.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101173-10G |
2-bromo-1,1-dimethoxycyclobutane |
20121-72-6 | 97% | 10g |
¥ 10,758.00 | 2023-04-06 | |
eNovation Chemicals LLC | Y1053198-250MG |
2-bromo-1,1-dimethoxycyclobutane |
20121-72-6 | 97% | 250mg |
$210 | 2024-07-21 | |
eNovation Chemicals LLC | Y1053198-25G |
2-bromo-1,1-dimethoxycyclobutane |
20121-72-6 | 97% | 25g |
$4045 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101173-25G |
2-bromo-1,1-dimethoxycyclobutane |
20121-72-6 | 97% | 25g |
¥ 21,516.00 | 2023-04-06 | |
Enamine | EN300-6760259-0.05g |
2-bromo-1,1-dimethoxycyclobutane |
20121-72-6 | 95% | 0.05g |
$94.0 | 2023-06-01 |
2-Bromo-1,1-dimethoxycyclobutane Related Literature
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Peng Chen Nanoscale, 2010,2, 1474-1479
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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3. Book reviews
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
Additional information on 2-Bromo-1,1-dimethoxycyclobutane
Introduction to 2-Bromo-1,1-dimethoxycyclobutane (CAS No. 20121-72-6)
2-Bromo-1,1-dimethoxycyclobutane, identified by the Chemical Abstracts Service Number (CAS No.) 20121-72-6, is a significant compound in the realm of organic synthesis and pharmaceutical research. This bicyclic ether features a brominated cyclobutane core, making it a versatile intermediate for the development of various chemical entities. Its unique structural framework, combining a bromine substituent with two methoxy groups on a four-membered ring, positions it as a valuable building block in synthetic chemistry.
The compound’s molecular structure imparts distinct reactivity patterns that make it particularly useful in constructing more complex molecules. The presence of the bromine atom at the 2-position enhances its utility as a halogen source in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in medicinal chemistry for generating biaryl systems. Concurrently, the two methoxy groups provide handles for further functionalization via nucleophilic substitution or oxidation reactions, enabling the synthesis of diverse derivatives.
In recent years, 2-Bromo-1,1-dimethoxycyclobutane has garnered attention in the pharmaceutical industry due to its potential applications in drug discovery. Its structural motif is reminiscent of natural products and pharmacophores found in bioactive molecules. For instance, researchers have explored its use in developing kinase inhibitors and other therapeutic agents where cyclobutane rings contribute to binding affinity and selectivity. The bromine atom serves as a convenient entry point for introducing other functional groups through palladium-catalyzed reactions, facilitating the assembly of complex drug candidates.
One notable application of CAS No. 20121-72-6 lies in the synthesis of heterocyclic compounds. The cyclobutane ring can be transformed into nitrogen-containing heterocycles through functionalization strategies, leading to molecules with enhanced biological activity. This approach has been explored in the development of antimicrobial and anticancer agents, where nitrogen-containing scaffolds are often key determinants of efficacy. The methoxy groups on the cyclobutane ring further expand synthetic possibilities by allowing selective modifications that fine-tune physicochemical properties.
Advances in computational chemistry have also highlighted the importance of 2-Bromo-1,1-dimethoxycyclobutane as a scaffold for virtual screening and de novo design. Molecular modeling studies indicate that its rigid bicyclic structure can mimic certain pharmacophoric elements found in known drugs, aiding in the identification of novel therapeutic targets. By leveraging computational tools alongside experimental synthesis, researchers can efficiently explore derivatives of this compound to optimize potency and reduce toxicity.
The role of CAS No. 20121-72-6 extends beyond pharmaceuticals into materials science and agrochemicals. Its ability to undergo controlled functionalization makes it a candidate for developing advanced polymers with tailored properties or specialty chemicals used in crop protection agents. The versatility of this compound underscores its broad utility across multiple scientific disciplines.
Recent publications have demonstrated innovative synthetic routes to 2-Bromo-1,1-dimethoxycyclobutane, improving yield and scalability while minimizing byproduct formation. These methodologies often involve catalytic processes that enhance efficiency and sustainability, aligning with global trends toward greener chemistry. Such advancements not only streamline access to this compound but also set precedents for future synthetic endeavors involving similar motifs.
The future prospects for 2-Bromo-1,1-dimethoxycyclobutane are promising, with ongoing research exploring its potential in emerging fields such as photopharmacology and bioconjugation techniques. Its structural features make it an attractive candidate for designing photoactivatable probes or bioorthogonal linkers used in molecular imaging and drug delivery systems. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to grow further.
In conclusion,CAS No. 20121-72-6 represents more than just an intermediate—it embodies innovation potential across pharmaceuticals, materials science, and beyond. Its unique structural attributes combined with recent advances in synthetic chemistry ensure its continued relevance in academic research and industrial applications alike.
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